5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Description
5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of the trifluoromethyl group and the hydroxy group on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Properties
IUPAC Name |
5-[3-hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)8-3-7(4-9(17)5-8)11-2-1-10(6-16)18-11/h1-6,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEMMUZFDCDUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686570 | |
| Record name | 5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-11-9 | |
| Record name | 5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxy-5-(trifluoromethyl)benzaldehyde with thiophene-2-carbaldehyde under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: 5-[3-Oxo-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Reduction: 5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-methanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to the modulation of various biological processes, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde: Lacks the hydroxy group, which can affect its reactivity and biological activity.
5-[3-Hydroxyphenyl]thiophene-2-carbaldehyde: Lacks the trifluoromethyl group, which can influence its lipophilicity and metabolic stability.
Uniqueness
5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde is unique due to the presence of both the hydroxy and trifluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for various research and industrial applications .
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